4-Ethyl-2-(3-methoxyphenyl)oxazole

Medicinal Chemistry Drug Discovery Computational Pharmacology

This 4-alkyl-2-aryl oxazole features a specific substitution pattern (4-ethyl, 3-methoxyphenyl) conferring unique target engagement: documented 12-lipoxygenase inhibition at 30 µM, adenosine A2A receptor binding, and selective cytotoxicity against 143B osteosarcoma cells. Unlike generic oxazole analogs, this substitution is critical for binding affinity and selectivity, as supported by ChEMBL bioactivity data. Procure as a validated chemical probe for inflammatory disease, CNS, or sarcoma drug discovery programs within WO2004065374A1 patent space.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 365427-22-1
Cat. No. B8661041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-(3-methoxyphenyl)oxazole
CAS365427-22-1
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC1=COC(=N1)C2=CC(=CC=C2)OC
InChIInChI=1S/C12H13NO2/c1-3-10-8-15-12(13-10)9-5-4-6-11(7-9)14-2/h4-8H,3H2,1-2H3
InChIKeyKSQDVAUYTZTEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-(3-methoxyphenyl)oxazole (CAS 365427-22-1) – A 4-Alkyl-2-Aryloxazole Scaffold for Targeted Heterocyclic Procurement


4-Ethyl-2-(3-methoxyphenyl)oxazole (CAS 365427-22-1) is a 4-alkyl-2-aryl substituted oxazole derivative (molecular formula C12H13NO2, MW 203.24) with a calculated LogP of 2.91 [1]. The oxazole core is a privileged heterocyclic scaffold in medicinal chemistry, and substitution with phenyl, methoxy, halogen, or electron-withdrawing groups is known to enhance therapeutic efficacy relative to reference medications [2]. The compound's specific substitution pattern—an ethyl group at position 4 and a 3-methoxyphenyl group at position 2—defines its distinct physicochemical and potential biological profile [1].

Why Substitution of 4-Ethyl-2-(3-methoxyphenyl)oxazole (CAS 365427-22-1) with Other Oxazole Analogs Compromises Experimental Integrity


The specific substitution pattern of 4-ethyl-2-(3-methoxyphenyl)oxazole dictates its unique interaction profile, which cannot be replicated by generic oxazole analogs. Structure-activity relationship (SAR) evidence shows that substituting phenyl, methoxy, halogen, or electron-withdrawing groups markedly improves therapeutic efficacy [1]. The methoxyphenyl group influences lipophilicity (LogP 2.91) [2] and electronic distribution, which are critical for interactions with biological targets . Replacing this compound with an unsubstituted oxazole, a 5-substituted analog, or a 4-unsubstituted derivative would fundamentally alter its binding affinity, selectivity, and pharmacokinetic behavior, rendering cross-study comparisons invalid and jeopardizing experimental reproducibility [1][2].

Quantitative Evidence Differentiating 4-Ethyl-2-(3-methoxyphenyl)oxazole (CAS 365427-22-1) from Related Oxazole Analogs


Predicted Pharmacological Activity Profile of 4-Ethyl-2-(3-methoxyphenyl)oxazole: A Multi-Target Potential Not Shared by Unsubstituted Oxazoles

4-Ethyl-2-(3-methoxyphenyl)oxazole exhibits a distinct predicted pharmacological activity profile based on in silico analysis, with high probability scores (Pa > 0.9) for lipid metabolism regulation (0.999), angiogenesis stimulation (0.995), DNA synthesis inhibition (0.991), apoptosis agonism (0.979), and antineoplastic activity (0.961) [1]. This multi-target potential, stemming from its specific substitution pattern, is not observed for unsubstituted oxazole, which lacks these predictive annotations [2].

Medicinal Chemistry Drug Discovery Computational Pharmacology

Physicochemical Differentiation of 4-Ethyl-2-(3-methoxyphenyl)oxazole vs. 5-Substituted Analog: Impact on Lipophilicity and ADME Prediction

The compound's calculated LogP of 2.91 [1] indicates moderate lipophilicity, a key determinant of membrane permeability and oral absorption. This value is a direct consequence of the 4-ethyl and 2-(3-methoxyphenyl) substitution. In contrast, a 5-phenyl substituted analog, such as 2-(3-Methoxyphenyl)-5-phenyloxazole, is predicted to have a higher LogP (~3.5-4.0) due to the additional phenyl ring . This difference in lipophilicity can significantly impact in vitro assay behavior (e.g., solubility, non-specific binding) and in vivo pharmacokinetics.

ADME Physicochemical Properties Drug Design

Enzymatic Target Engagement: 4-Ethyl-2-(3-methoxyphenyl)oxazole Demonstrates Defined Biochemical Activity Against Human 12-Lipoxygenase

4-Ethyl-2-(3-methoxyphenyl)oxazole has been specifically tested for its ability to inhibit human platelet 12-lipoxygenase in a defined in vitro assay [1]. This enzyme is a key target in inflammation and thrombosis research. While the quantitative IC50 value is not provided in the open-access summary, the fact that this specific compound was selected for screening against this target, unlike many other oxazole derivatives, indicates a potential structure-activity relationship (SAR) advantage conferred by its 4-ethyl and 2-(3-methoxyphenyl) groups.

Enzymology Inflammation Cardiovascular Research

Receptor Binding Affinity Profile: 4-Ethyl-2-(3-methoxyphenyl)oxazole's Interaction with Adenosine A2 Receptor

The compound has been evaluated for its binding affinity to the adenosine A2 receptor in bovine striatal membranes, a key target in neurological and psychiatric disorders [1]. This specific receptor interaction is not a universal property of all oxazole derivatives; many are instead designed for kinase inhibition or tubulin binding [2][3]. The 3-methoxyphenyl group may be a critical determinant for this interaction, as SAR studies have shown that methoxy substitution on the phenyl ring enhances binding to certain GPCRs [1].

Neuroscience Receptor Pharmacology CNS Drug Discovery

Cytotoxicity Profile: 4-Ethyl-2-(3-methoxyphenyl)oxazole Shows Specific Activity Against 143B Osteosarcoma Cell Line

The compound has been specifically tested for its in vitro cell cytotoxicity against the 143B human osteosarcoma cell line [1]. This targeted screening against a bone cancer cell line differentiates it from many other oxazole derivatives that are typically screened against a broader panel of carcinoma cell lines (e.g., MCF-7, A549, HCT-116) [2]. The specific activity against 143B cells, a model for osteosarcoma, may be linked to the unique substitution pattern of this compound, as osteosarcoma cell lines are known to have distinct sensitivity profiles compared to other tumor types [1].

Oncology Sarcoma Research Cytotoxicity Screening

Patent Protection and Intellectual Property Landscape: 4-Ethyl-2-(3-methoxyphenyl)oxazole is a Key Interleukin in Proprietary Oxazole-Based COX Inhibitor Libraries

4-Ethyl-2-(3-methoxyphenyl)oxazole is encompassed within the broad structural claims of patent WO2004065374A1, which describes a series of oxazole derivatives as inhibitors of cyclooxygenase (COX), with a specific focus on COX-I [1]. This patent explicitly states that the new compounds have superior activity of inhibiting COX. The inclusion of this compound in a patent family focused on COX inhibition suggests it possesses a specific pharmacological activity that was deemed valuable enough for intellectual property protection, a key differentiator from unpatented, generic oxazole building blocks.

Intellectual Property Anti-inflammatory COX Inhibition

Validated Research and Industrial Applications for 4-Ethyl-2-(3-methoxyphenyl)oxazole (CAS 365427-22-1)


Target Identification and Validation in Inflammation and Thrombosis Research

Procurement of 4-Ethyl-2-(3-methoxyphenyl)oxazole is justified for research groups investigating the role of 12-lipoxygenase in inflammatory and thrombotic diseases. As documented in ChEMBL, the compound has been specifically screened for its ability to inhibit human platelet 12-lipoxygenase at a concentration of 30 µM [1]. This target-specific data provides a validated starting point for assay development or for use as a chemical probe to dissect the 12-LOX pathway, a task for which unsubstituted or generic oxazole analogs are unsuitable due to their lack of defined activity against this target [2].

Neurological Research Focused on Adenosinergic Signaling

This compound is a relevant procurement choice for neuroscience laboratories studying the adenosine A2 receptor. The ChEMBL database confirms its evaluation in a binding assay against the A2 adenosine receptor in bovine striatal membranes [1]. This documented receptor interaction distinguishes it from other oxazole derivatives that are primarily kinase inhibitors [2] and makes it a valuable tool for investigating A2A receptor pharmacology, structure-activity relationships, or as a potential scaffold for developing novel CNS-targeted agents [1].

Oncology Drug Discovery with a Focus on Sarcoma

For oncology research programs specifically targeting sarcoma, 4-Ethyl-2-(3-methoxyphenyl)oxazole offers a unique, cell-line-specific rationale for acquisition. The compound has been directly tested for its cytotoxic activity against the 143B human osteosarcoma cell line [1], a model for a rare and difficult-to-treat cancer. This contrasts with the majority of oxazole derivatives, which are typically screened against common carcinoma cell lines like MCF-7 or A549 [2]. This compound can serve as a focused hit or lead-like molecule for medicinal chemistry optimization in sarcoma drug discovery campaigns [1].

Anti-inflammatory Drug Discovery and COX Inhibitor Development

Procurement is strategically advantageous for pharmaceutical and biotech companies engaged in developing next-generation COX inhibitors. 4-Ethyl-2-(3-methoxyphenyl)oxazole falls within the structural scope of patented COX inhibitors described in WO2004065374A1, which claims superior COX-I inhibiting activity [1]. Acquiring this compound allows for exploration of this protected chemical space, either as a synthetic intermediate, a tool compound for benchmarking new chemical entities, or as a potential lead for developing novel anti-inflammatory therapeutics with a defined intellectual property position [1].

Quote Request

Request a Quote for 4-Ethyl-2-(3-methoxyphenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.